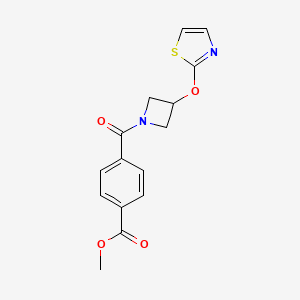

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate

Description

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is a heterocyclic compound featuring a 4-membered azetidine ring fused with a thiazole-2-yloxy substituent and a para-substituted benzoate ester. This compound’s structural complexity suggests applications in medicinal chemistry and materials science, though direct pharmacological or physicochemical data are unavailable in the provided evidence.

Properties

IUPAC Name |

methyl 4-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-20-14(19)11-4-2-10(3-5-11)13(18)17-8-12(9-17)21-15-16-6-7-22-15/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWAHSRQCYDQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The azetidine ring, known for its strain-driven reactivity, can be synthesized through the cyclization of β-amino alcohols . The final step involves the coupling of the thiazole and azetidine intermediates with a benzoate ester under appropriate reaction conditions, such as the use of a base like triethylamine in an organic solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain, making it reactive towards nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted azetidines

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and azetidine structures have shown promising anticancer activities. For instance, derivatives of thiazole have been identified as effective inhibitors of various cancer cell lines. Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate may exhibit similar properties by interfering with cancer cell proliferation and inducing apoptosis.

Case Study : A study demonstrated that thiazole derivatives could inhibit the growth of HL60 leukemia cells with IC50 values in the micromolar range. This suggests potential for further exploration of this compound in anticancer drug development .

Anti-inflammatory Effects

Thiazole derivatives have been recognized for their anti-inflammatory properties. This compound could function as a lead compound for developing anti-inflammatory agents through modulation of inflammatory pathways.

Research Insight : Thiazole-based compounds have been reported to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. The thiazole ring is known for its activity against various pathogens, including bacteria and fungi.

Evidence : A review highlighted that thiazole derivatives possess significant antimicrobial activity, indicating that this compound could be effective against resistant strains of bacteria .

Synthesis and Lead Optimization

The synthesis of this compound involves several steps, including the formation of the azetidine ring and the introduction of the thiazole moiety. Optimizing these synthetic routes can enhance yield and purity, which are critical for pharmacological testing.

Synthetic Route Overview :

- Formation of Azetidine : Utilizing appropriate precursors to create the azetidine structure.

- Thiazole Integration : Introducing the thiazole group through nucleophilic substitution reactions.

- Final Esterification : Converting the carboxylic acid derivative into the methyl ester form for improved solubility and bioavailability.

Mechanism of Action

The mechanism of action of Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is largely dependent on its structural components. The thiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, while the azetidine ring can undergo ring-opening reactions that release reactive intermediates . These interactions and reactions can modulate various molecular pathways, making the compound useful in drug design and development .

Comparison with Similar Compounds

Core Structural Differences

Key Observations :

Key Observations :

Characterization Techniques

Key Inferences :

Functional Group Reactivity

- Benzoate Ester : Present in both the target compound and Compound 16 , this group is hydrolytically labile, suggesting shared stability concerns in aqueous environments.

- Thiazole vs. Thiadiazole : Thiazole’s lone nitrogen may participate in hydrogen bonding, whereas thiadiazole’s dual nitrogens enhance electron-withdrawing effects, altering redox properties .

Research Implications and Gaps

- Biological Relevance : While thiazoles are common in drug discovery (e.g., antitumor agents), the azetidine’s strain could confer unique pharmacokinetic profiles compared to thiadiazole derivatives .

- Data Limitations : Absence of the target compound’s spectral or biological data in the evidence necessitates further experimental validation.

Biological Activity

Methyl 4-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with azetidine and benzoic acid derivatives. The structural characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and purity of the compound.

Antimicrobial Activity

This compound has shown promising antimicrobial properties . In studies, it was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, often surpassing that of standard antibiotics such as oxytetracycline. For example:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.8 | 15.6 |

| Escherichia coli | 15.6 | 31.2 |

These results suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound exhibits anti-inflammatory activity . It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in vitro, indicating its potential for treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms of action:

- Azetidinyl Diamides : Research on azetidinyl diamides revealed their potential as monoacylglycerol lipase inhibitors, which could play a role in managing pain and inflammation .

- Thiazole Derivatives : Compounds containing thiazole rings have been reported to possess significant antibacterial properties. For instance, a study demonstrated that thiazole derivatives exhibited enhanced activity against various pathogens compared to control groups .

- Combination Therapies : Investigations into combination therapies involving this compound with other antimicrobial agents showed synergistic effects, enhancing overall efficacy against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.